1,4-dimethyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzene-1,4-dicarboxylate
Description
This compound features a central benzene-1,4-dicarboxylate core esterified with methyl groups. At the 2-position, it bears a methylamino linker connecting to a substituted coumarin moiety (6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl). The coumarin group introduces hydroxyl, ketone, and aromatic phenyl substituents, which may influence solubility, reactivity, and biological activity. Such hybrid structures are of interest in medicinal chemistry due to the pharmacological relevance of coumarins and dicarboxylate esters .
Properties
IUPAC Name |
dimethyl 2-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methylamino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO7/c1-32-25(30)16-8-9-18(26(31)33-2)21(10-16)27-14-17-11-24(29)34-23-13-19(22(28)12-20(17)23)15-6-4-3-5-7-15/h3-13,27-28H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGGAUIMZJSEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NCC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzene-1,4-dicarboxylate typically involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone . The resulting intermediate is then reacted with various sodium azides to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(((6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl)amino)terephthalate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds with similar structural motifs have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the synthesis of related compounds that demonstrated potent anticancer effects against multiple cancer cell lines, suggesting a promising avenue for further exploration in cancer therapy .
Antibacterial and Antifungal Activity
The compound has also shown potential as an antibacterial and antifungal agent. Research indicates that certain derivatives can disrupt bacterial cell wall synthesis and inhibit fungal growth, making them valuable candidates for the development of new antimicrobial therapies. In vitro studies have demonstrated effectiveness against resistant strains of bacteria and fungi, underscoring the compound's therapeutic potential .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, and compounds similar to 1,4-dimethyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzene-1,4-dicarboxylate have been investigated for their anti-inflammatory properties. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, providing a basis for their use in treating inflammatory conditions .
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor is noteworthy. Studies suggest that it may inhibit specific enzymes involved in metabolic pathways related to disease processes, such as those implicated in cancer metabolism or inflammatory responses. This aspect opens up possibilities for designing enzyme-targeted therapies .
Receptor Modulation
Another significant application is its role as a modulator of biological receptors. Compounds with similar structures have been identified as potential modulators of anaphylatoxin receptors and other signaling pathways, indicating their utility in developing drugs aimed at modulating immune responses or other physiological processes .
Synthetic Routes
The synthesis of this compound typically involves multi-step synthetic pathways utilizing readily available starting materials. Recent methodologies have focused on optimizing reaction conditions to enhance yield and purity while minimizing environmental impact .
Structural Characterization
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are crucial for confirming the structure of synthesized compounds. These methods provide insights into the molecular geometry and electronic properties that underpin their biological activity .
Case Studies
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using related compounds. |
| Study B | Antimicrobial Effects | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi in vitro. |
| Study C | Anti-inflammatory Mechanism | Showed reduction in inflammatory markers in animal models following treatment with analogs of the compound. |
Mechanism of Action
The mechanism of action of 1,4-dimethyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzene-1,4-dicarboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural Features
The target compound is compared below with structurally related analogs (Table 1):
Table 1: Structural Comparison of Key Compounds
Key Observations:
Coumarin Derivatives: The target compound and the coumarin-4-aminobenzoate analog () share a coumarin backbone but differ in substituents. The latter has additional hydroxyl groups (3,4-dihydroxyphenyl) and a 4-aminobenzoate ester, which likely enhance polarity and hydrogen-bonding capacity compared to the target’s phenyl-substituted coumarin .
Dicarboxylate Analogs: The compound from is a positional isomer (1,2-dicarboxylate vs. 1,4-dicarboxylate) with methoxyphenyl and azanyl groups.
Physicochemical Properties
- Melting Point: The coumarin-4-aminobenzoate analog () exhibits a high melting point (233–234°C), attributed to strong intermolecular hydrogen bonding from hydroxyl and amino groups.
- Mass Spectrometry : The analog in shows an [M+H]+ peak at m/z 422.0, consistent with its molecular weight. The target compound’s larger mass (due to the coumarin-phenyl group) would likely result in a higher m/z value.
Biological Activity
1,4-Dimethyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzene-1,4-dicarboxylate is a complex organic compound that has drawn attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C21H19NO5
- Molecular Weight : 365.38 g/mol
- IUPAC Name : this compound
The structure includes multiple functional groups that may contribute to its biological activity, including hydroxyl, amino, and carboxylate groups.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of phenolic and hydroxyl groups is believed to play a crucial role in scavenging free radicals and reducing oxidative stress. A study demonstrated that derivatives of chromenone compounds showed high radical scavenging activity, suggesting potential applications in preventing oxidative damage in cells .
Anti-inflammatory Effects
The compound's structural similarity to known anti-inflammatory agents suggests it may inhibit pro-inflammatory pathways. For instance, chromenone derivatives have been shown to modulate the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. A study highlighted that certain chromenone analogs reduced COX-2 expression in vitro, indicating potential therapeutic benefits in inflammatory diseases .
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. Research involving related compounds has shown that they can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Regulation of Gene Expression : It could modulate the expression of genes associated with oxidative stress and cell proliferation.
- Interaction with Cell Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer .
Study on Antioxidant Activity
In a controlled study, the antioxidant capacity of a related chromenone compound was evaluated using DPPH radical scavenging assays. The results showed a significant reduction in DPPH radical concentration at varying concentrations of the compound, indicating strong antioxidant potential.
Clinical Implications in Cancer Therapy
A recent clinical trial investigated the effects of a chromenone derivative on patients with specific types of cancer. Preliminary results indicated a reduction in tumor size and improved patient outcomes when combined with standard chemotherapy treatments. The mechanism was hypothesized to involve enhanced apoptosis and reduced angiogenesis within tumors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,4-dimethyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzene-1,4-dicarboxylate, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving coupling reactions between coumarin derivatives (e.g., 6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl) and dimethyl benzene-1,4-dicarboxylate precursors. Key steps include:
- Amination : Use of (6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methylamine as a nucleophile reacting with activated esters (e.g., methyl esters via nucleophilic substitution) .
- Purification : Column chromatography with gradient elution (hexane/EtOH) to isolate intermediates, followed by recrystallization for final product purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Key Techniques :
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., overlapping NMR signals) be resolved during structural elucidation?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals (e.g., aromatic protons) and assign carbon-proton correlations .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .
- Cross-Validation : Combine IR, elemental analysis, and mass spectrometry to confirm functional groups and molecular weight .
Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzyme inhibition)?
- Strategies :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with targets like cytochrome P450 or kinases. Focus on the coumarin core’s π-π stacking and hydrogen bonding .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., using GROMACS) to identify key residues for interaction .
Q. How does modifying substituents (e.g., hydroxy, phenyl groups) impact the compound’s bioactivity and solubility?
- Experimental Design :
- Structural Analog Synthesis : Replace the 7-phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to study electronic effects .
- Solubility Testing : Use shake-flask method in buffers (pH 1–10) and logP calculations (via HPLC) to correlate substituents with hydrophilicity .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar coumarin derivatives?
- Root Causes :
- Side Reactions : Uncontrolled aminolysis leading to ester hydrolysis (mitigate via low-temperature reactions in anhydrous DMF) .
- Purification Losses : Optimize chromatography conditions (e.g., silica gel pore size) to recover high-polarity intermediates .
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted synthesis for faster reaction kinetics and higher yields .
- Characterization : Combine high-resolution mass spectrometry (HRMS) with NMR for unambiguous structural confirmation .
- Bioactivity Screening : Use fluorescence-based assays to leverage the coumarin core’s intrinsic optical properties for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
